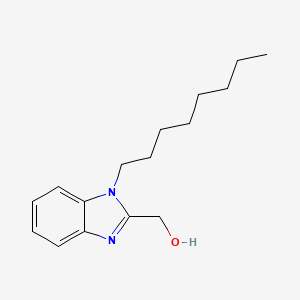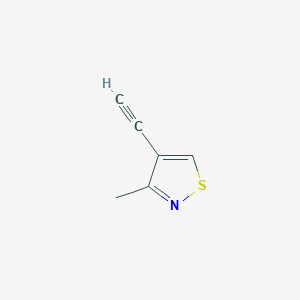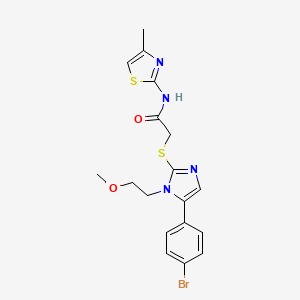
(1-Octylbenzimidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Octylbenzimidazol-2-yl)methanol” is a compound that contains a benzimidazole moiety . Benzimidazoles are a well-known group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various tools such as Fourier transform infrared (FTIR), ultra violet light (UV–VIS), elemental analysis, proton (1H) and carbon (13C) nuclear magnetic resonance spectroscopy . A tool like MolView can be used to convert the molecule into a 3D model for better visualization .Chemical Reactions Analysis
Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .科学的研究の応用
Catalysis and Organic Synthesis
N-Methylation of Amines : Methanol serves as a potential hydrogen source and C1 synthon in chemical synthesis and energy technologies. It has been utilized effectively in the selective N-methylation of amines using RuCl3.xH2O as a catalyst, demonstrating methanol's role in synthesizing pharmaceutical agents through late-stage functionalization from readily available chemicals. This process includes tandem reactions for converting selected nitroarenes to corresponding N-methylated amines and drug molecules like benzocaine and butamben, showcasing the synthetic value of advanced N-methylation reactions (Sarki et al., 2021).
Polymer Electrolytes for Fuel Cells : Research into polybenzimidazole films doped with phosphoric acid aims at developing potential polymer electrolytes for hydrogen/air and direct methanol fuel cells. These studies highlight the material's low methanol vapor permeability, which significantly reduces methanol crossover effects observed in direct methanol polymer electrolyte membrane fuel cells (Wainright et al., 1995).
Fuel Cell Technology
- Direct Methanol Fuel Cells (DMFCs) : The exploration of acid-doped polybenzimidazoles as polymer electrolytes in DMFCs involves understanding their proton conductivity, water content, and methanol vapor permeability. This research underscores the importance of membrane selectivity in mitigating methanol crossover, a critical challenge in the efficiency of DMFCs (Wainright et al., 1995).
作用機序
Target of Action
It is known that benzimidazole derivatives, which (1-octylbenzimidazol-2-yl)methanol is a part of, have a wide range of targets due to their diverse pharmacological activities . For instance, some benzimidazole derivatives target tubulin proteins, disrupting microtubule assembly and cell division .
Mode of Action
Benzimidazole derivatives, in general, are known to bind to their targets and cause changes in their function . For example, some benzimidazole derivatives bind to tubulin proteins, disrupting microtubule assembly and causing malsegregation of chromosomes .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse pharmacological activities .
Action Environment
The action of benzimidazole derivatives can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other chemicals .
将来の方向性
Benzimidazole derivatives have been studied for their potential in various applications. For instance, they have been explored for their role as corrosion inhibitors . In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .
特性
IUPAC Name |
(1-octylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-16(18)13-19/h7-8,10-11,19H,2-6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNGUJCQSTLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2N=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Octylbenzimidazol-2-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2682605.png)
![2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine](/img/structure/B2682606.png)
![N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2682607.png)

![6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)




![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2682624.png)

![2-Chloro-N-[(1R,3S)-3-(pyrrolidine-1-carbonyl)cyclopentyl]propanamide](/img/structure/B2682626.png)
![3-[(4,5-Dichloroimidazol-1-yl)methyl]benzenecarbothioamide](/img/structure/B2682627.png)
